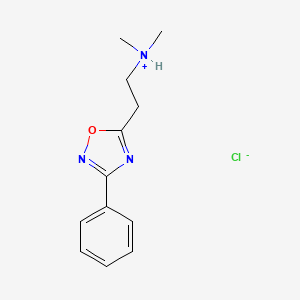
5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride typically involves the reaction of a hydrazide with an appropriate nitrile oxide. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids or bases for facilitating ring formation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular pathways. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiazoles: Thiazoles are heterocyclic compounds similar to oxadiazoles but contain sulfur instead of oxygen.
Indoles: Indoles are another class of heterocyclic compounds with a nitrogen-containing ring.
Uniqueness: 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride is unique due to its specific structural features, which allow it to interact with a wide range of biological targets
Properties
CAS No. |
58598-98-4 |
|---|---|
Molecular Formula |
C12H16ClN3O |
Molecular Weight |
253.73 g/mol |
IUPAC Name |
dimethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-15(2)9-8-11-13-12(14-16-11)10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H |
InChI Key |
FAXULPKCZXJSBT-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCC1=NC(=NO1)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















